1-phenyl-N-(pyridin-3-yl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxamide
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Overview
Description
WAY-601986, also known as 1H-Pyrazole-4-carboxamide, 1-phenyl-N-3-pyridinyl-3-(2-thienyl)-, is a chemical compound with the molecular formula C19H14N4OS and a molecular weight of 346.41 g/mol . This compound is known for its role as a modulator of peroxisome proliferator-activated receptors (PPARγ), which are involved in the regulation of various metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-601986 involves the formation of the pyrazole ring and subsequent functionalization. The general synthetic route includes:
Formation of the Pyrazole Ring: This step typically involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Functionalization: The pyrazole ring is then functionalized by introducing the phenyl, pyridinyl, and thienyl groups through various coupling reactions, such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of WAY-601986 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
WAY-601986 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.
Substitution: Various substitution reactions can occur, particularly at the phenyl, pyridinyl, and thienyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .
Scientific Research Applications
WAY-601986 has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in modulating PPARγ, which is involved in glucose metabolism and adipogenesis.
Medicine: Explored for potential therapeutic applications in treating metabolic disorders such as diabetes and obesity.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
WAY-601986 exerts its effects primarily through the modulation of peroxisome proliferator-activated receptors (PPARγ). These receptors are nuclear hormone receptors that regulate the expression of genes involved in glucose and lipid metabolism. By binding to PPARγ, WAY-601986 influences the transcription of target genes, leading to changes in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another PPARγ agonist used in the treatment of type 2 diabetes.
Pioglitazone: Similar to rosiglitazone, it is used to improve insulin sensitivity in diabetic patients.
Uniqueness
WAY-601986 is unique due to its specific structural features, such as the presence of the thienyl group, which may confer distinct binding properties and biological activities compared to other PPARγ agonists .
Properties
Molecular Formula |
C19H14N4OS |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
1-phenyl-N-pyridin-3-yl-3-thiophen-2-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C19H14N4OS/c24-19(21-14-6-4-10-20-12-14)16-13-23(15-7-2-1-3-8-15)22-18(16)17-9-5-11-25-17/h1-13H,(H,21,24) |
InChI Key |
XBEBONAQLXUAGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)C(=O)NC4=CN=CC=C4 |
Origin of Product |
United States |
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